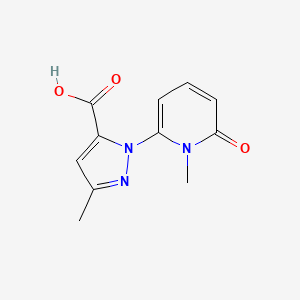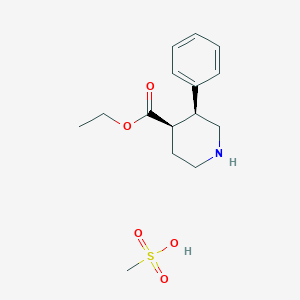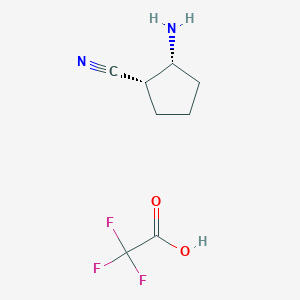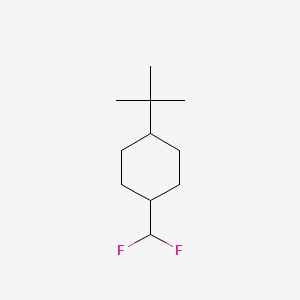
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane is an organic compound characterized by the presence of a tert-butyl group and a difluoromethyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-4-(difluoromethyl)cyclohexane typically involves the introduction of the tert-butyl and difluoromethyl groups onto a cyclohexane ring. One common method is the radical trifluoromethylation of cyclohexane derivatives. This process involves the generation of difluoromethyl radicals, which then react with the cyclohexane ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized reactors and conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of this process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the cyclohexane ring .
Applications De Recherche Scientifique
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Tert-butyl)-4-(difluoromethyl)cyclohexane involves its interaction with molecular targets and pathways within a system. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to specific biological effects. The tert-butyl group can also affect the compound’s steric properties, influencing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tert-butyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a difluoromethyl group.
1-(Tert-butyl)-4-chlorocyclohexane: Contains a chlorine atom instead of a difluoromethyl group.
1-(Tert-butyl)-4-hydroxycyclohexane: Features a hydroxyl group in place of the difluoromethyl group.
Uniqueness
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane is unique due to the presence of both the tert-butyl and difluoromethyl groups, which confer distinct chemical and physical properties. The difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
2089651-44-3 |
|---|---|
Formule moléculaire |
C11H20F2 |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
1-tert-butyl-4-(difluoromethyl)cyclohexane |
InChI |
InChI=1S/C11H20F2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-10H,4-7H2,1-3H3 |
Clé InChI |
ZDIALGPJKJALAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


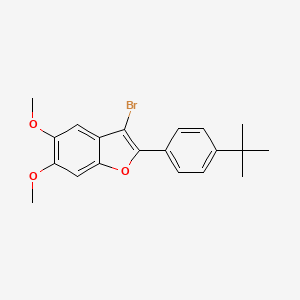

![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
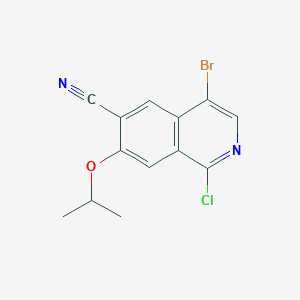
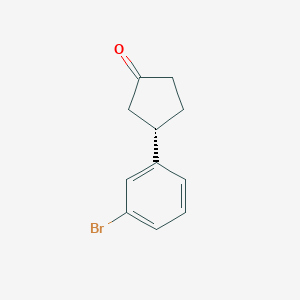
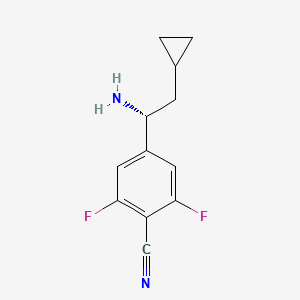
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)

